Salicylic Acid-d4

Catalog No.
S905230
CAS No.
78646-17-0
M.F
C7H6O3
M. Wt
142.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylic Acid-d4

CAS Number

78646-17-0

Product Name

Salicylic Acid-d4

IUPAC Name

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid

Molecular Formula

C7H6O3

Molecular Weight

142.14 g/mol

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D

InChI Key

YGSDEFSMJLZEOE-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O

Synonyms

2-Hydroxybenzoic Acid-d4; 2-Carboxyphenol-d4; 2-Hydroxybenzenecarboxylic Acid-d4; 2-Hydroxybenzoic Acid-d4; o-Carboxyphenol-d4; o-Hydroxybenzoic Acid-d4; Rutranex-d4; Saligel-d4; Salonil-d4; Salvona Nanosal-d4; Stri-Dex-d4; Trans-Ver-Sal-d4; Verrugon

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H]

Internal Standard for Analytical Techniques:

Salicylic Acid-d4 functions as a valuable internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques are instrumental in quantifying various analytes, including salicylic acid itself. As an internal standard, Salicylic Acid-d4 behaves similarly to the analyte but possesses a slightly different mass due to the presence of deuterium. This allows scientists to compare the signal of the analyte with the known signal of the internal standard, enabling accurate quantification of the target molecule [].

Researching Plant Physiology:

Studies suggest that Salicylic Acid-d4, similar to its non-deuterated counterpart, acts as a phenolic phytohormone in plants []. Phytohormones are plant hormones that regulate various aspects of growth, development, and stress responses. Research using Salicylic Acid-d4 can help elucidate the specific mechanisms by which salicylic acid influences:

  • Photosynthesis []
  • Transpiration []
  • Ion uptake and transport []
  • Plant defense against pathogens []
  • Root growth regulation []

Salicylic Acid-d4 is a deuterated form of salicylic acid, which is a colorless, crystalline organic compound with the molecular formula C₇H₂D₄O₃ and a molecular weight of 142.1 g/mol. It is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography-mass spectrometry for the quantification of salicylic acid in various samples . The presence of deuterium atoms (D) in place of hydrogen increases its mass and allows for differentiation from non-deuterated salicylic acid during analysis.

Similar to salicylic acid, Salicylic Acid-d4 is likely to have low to moderate toxicity []. However, specific safety data for Salicylic Acid-d4 is limited. General laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

As its non-deuterated counterpart. Key reactions include:

  • Decomposition: Upon heating, salicylic acid-d4 can decompose to produce phenol and carbon dioxide.
  • Formation of Salicylate Esters: It can react with various alcohols to form salicylate esters.
  • Acetylation: It can be acetylated to form acetylsalicylic acid (aspirin), where the acetyl group comes from acetic anhydride or acetyl chloride .

The chemical stability of Salicylic Acid-d4 under recommended storage conditions is noted, with no hazardous reactions reported .

Salicylic Acid-d4 retains the biological properties associated with salicylic acid, including anti-inflammatory and analgesic effects. Salicylic acid modulates cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. It is also known to promote cell turnover by enhancing the shedding of epidermal cells, which can help prevent clogged pores and improve skin health . While Salicylic Acid-d4 itself may not be directly used therapeutically, its role as an internal standard helps quantify the biological activity of salicylic acid in various studies.

Salicylic Acid-d4 can be synthesized through several methods:

  • Deuteration of Salicylic Acid: This involves the substitution of hydrogen atoms with deuterium, often using deuterated reagents.
  • Chemical Synthesis from Phenylalanine: Similar to non-deuterated salicylic acid, it can be biosynthesized from phenylalanine through enzymatic pathways involving phenolic compounds .
  • Kolbe-Schmitt Reaction: This method involves treating sodium phenolate with carbon dioxide under high pressure and temperature to yield sodium salicylate, which can then be converted into Salicylic Acid-d4 through further reactions .

Salicylic Acid-d4 is primarily used in analytical chemistry as an internal standard for:

  • Quantification of Salicylic Acid: It aids in accurate measurement during chromatography techniques.
  • Research Studies: It is utilized in pharmacokinetics studies to understand the metabolism and distribution of salicylic acid in biological systems.

Additionally, because it mimics the properties of salicylic acid without interfering with its analysis, it is invaluable in research settings.

Several compounds are structurally and functionally similar to Salicylic Acid-d4. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Salicylic AcidC₇H₆O₃Non-deuterated form; widely used in pharmaceuticals.
Acetylsalicylic Acid (Aspirin)C₉H₈O₄Acetylated derivative; used as an analgesic and anti-inflammatory agent.
Methyl SalicylateC₈H₈O₃Ester form; used topically for pain relief.
5-Chlorosalicylic AcidC₇H₄ClO₃Chlorinated derivative; studied for herbicidal properties.

Salicylic Acid-d4's uniqueness lies in its isotopic labeling, allowing for enhanced analytical precision without altering the fundamental properties associated with salicylic acid. This makes it an essential tool in research and analytical chemistry while maintaining the biological relevance of its non-deuterated counterpart.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

142.056801033 g/mol

Monoisotopic Mass

142.056801033 g/mol

Heavy Atom Count

10

Wikipedia

2-Hydroxy(~2~H_4_)benzoic acid

Dates

Modify: 2023-08-15

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